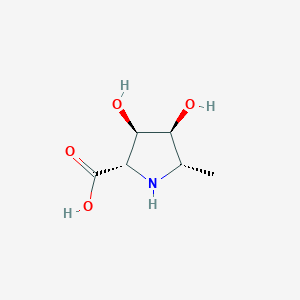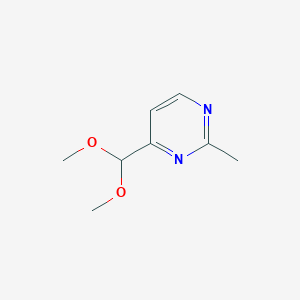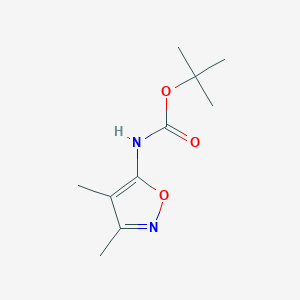
(2S,3R,4S,5S)-3,4-dihydroxy-5-methylpyrrolidine-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S,3R,4S,5S)-3,4-dihydroxy-5-methylpyrrolidine-2-carboxylic acid, also known as L-erythro-5,6-dihydroxylysine, is an amino acid that is found in proteins such as collagen. It is essential for the proper formation and function of collagen, which is the most abundant protein in the human body and plays a crucial role in the structure and function of various tissues such as skin, bones, and cartilage.
Wirkmechanismus
The mechanism of action of (2S,3R,4S,5S)-3,4-dihydroxy-5-methylpyrrolidine-2-carboxylic acid in collagen formation and function is not fully understood. However, it is known to play a crucial role in the crosslinking of collagen fibers, which is essential for the stability and strength of collagen-based tissues.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of (2S,3R,4S,5S)-3,4-dihydroxy-5-methylpyrrolidine-2-carboxylic acid are mainly related to its role in collagen formation and function. It is essential for the stability and strength of collagen-based tissues such as skin, bones, and cartilage. Its deficiency can lead to various diseases such as osteoporosis, osteoarthritis, and skin aging.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using (2S,3R,4S,5S)-3,4-dihydroxy-5-methylpyrrolidine-2-carboxylic acid in lab experiments include its availability, stability, and specificity for collagen-related studies. However, its limitations include the difficulty in its synthesis and purification, as well as its potential interference with other amino acids and proteins.
Zukünftige Richtungen
For research on (2S,3R,4S,5S)-3,4-dihydroxy-5-methylpyrrolidine-2-carboxylic acid include:
1. Further investigation of its role in collagen crosslinking and its potential therapeutic effects on various diseases.
2. Development of new methods for its synthesis and purification to overcome its limitations in lab experiments.
3. Exploration of its applications in the production of collagen-based biomaterials with improved properties and performance.
4. Investigation of its potential as a biomarker for collagen-related diseases and disorders.
5. Development of new techniques for its detection and quantification in biological samples.
Conclusion:
In conclusion, (2S,3R,4S,5S)-3,4-dihydroxy-5-methylpyrrolidine-2-carboxylic acid is an essential amino acid that plays a crucial role in collagen formation and function. Its importance has led to extensive research on its applications in various fields such as medicine, biotechnology, and materials science. Further research is needed to fully understand its mechanism of action and explore its potential in various applications.
Synthesemethoden
The synthesis of (2S,3R,4S,5S)-3,4-dihydroxy-5-methylpyrrolidine-2-carboxylic acid can be achieved through various methods. One of the most common methods is the enzymatic hydrolysis of collagen, which releases (2S,3R,4S,5S)-3,4-dihydroxy-5-methylpyrrolidine-2-carboxylic acid,6-dihydroxylysine as a product. Another method involves the chemical synthesis of the amino acid using various chemical reactions.
Wissenschaftliche Forschungsanwendungen
The importance of (2S,3R,4S,5S)-3,4-dihydroxy-5-methylpyrrolidine-2-carboxylic acid in collagen formation and function has led to extensive research on its applications in various fields such as medicine, biotechnology, and materials science.
In medicine, (2S,3R,4S,5S)-3,4-dihydroxy-5-methylpyrrolidine-2-carboxylic acid has been studied for its potential therapeutic effects on various diseases such as osteoporosis, osteoarthritis, and skin aging. It has also been investigated for its role in wound healing and tissue regeneration.
In biotechnology, (2S,3R,4S,5S)-3,4-dihydroxy-5-methylpyrrolidine-2-carboxylic acid has been used in the production of collagen-based biomaterials that have applications in tissue engineering and drug delivery.
In materials science, (2S,3R,4S,5S)-3,4-dihydroxy-5-methylpyrrolidine-2-carboxylic acid has been studied for its role in the formation and properties of collagen-based materials such as films, fibers, and hydrogels.
Eigenschaften
CAS-Nummer |
172093-98-0 |
|---|---|
Produktname |
(2S,3R,4S,5S)-3,4-dihydroxy-5-methylpyrrolidine-2-carboxylic acid |
Molekularformel |
C6H11NO4 |
Molekulargewicht |
161.16 g/mol |
IUPAC-Name |
(2S,3R,4S,5S)-3,4-dihydroxy-5-methylpyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C6H11NO4/c1-2-4(8)5(9)3(7-2)6(10)11/h2-5,7-9H,1H3,(H,10,11)/t2-,3-,4-,5+/m0/s1 |
InChI-Schlüssel |
VSJDWHSFHHZBIV-NEEWWZBLSA-N |
Isomerische SMILES |
C[C@H]1[C@@H]([C@@H]([C@H](N1)C(=O)O)O)O |
SMILES |
CC1C(C(C(N1)C(=O)O)O)O |
Kanonische SMILES |
CC1C(C(C(N1)C(=O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-[[7-[2-(diethylamino)ethylsulfanyl]-5-methyl-1,8-naphthyridin-2-yl]sulfanyl]-N,N-diethylethanamine](/img/structure/B61291.png)




![2-Propanone, 1-(6-oxabicyclo[3.1.0]hex-2-yl)-, (1alpha,2alpha,5alpha)-(9CI)](/img/structure/B61300.png)


![Ethyl 8-amino-7-chloro-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylate](/img/structure/B61313.png)

![Carbamic acid, [(1R)-2-(hydroxyamino)-1-methyl-2-oxoethyl]-, 1,1-](/img/structure/B61316.png)